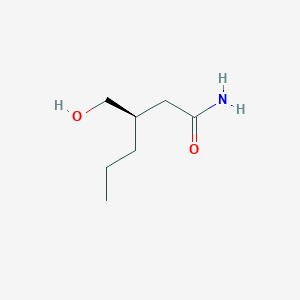

(R)-3-(Hydroxymethyl)hexanamide

Description

Significance of Chiral Hydroxymethyl Amides in Advanced Synthesis

Chiral hydroxymethyl amides are valuable structural motifs found in a wide range of biologically active compounds and are versatile intermediates in the synthesis of complex molecules. researchgate.net The presence of both a hydroxyl and an amide group provides multiple points for further chemical modification, allowing for the construction of diverse molecular architectures. These functional groups can participate in a variety of chemical reactions, including esterification, etherification, oxidation, reduction, and the formation of heterocyclic rings.

The stereocenter, typically at the carbon bearing the hydroxymethyl group, imparts chirality to the molecule, which is often essential for its intended biological function. abcr.com For instance, many pharmaceuticals exhibit stereospecific interactions with biological targets such as enzymes and receptors. nih.gov Therefore, the enantioselective synthesis of chiral hydroxymethyl amides is a critical endeavor in medicinal chemistry and drug discovery. nih.gov

Overview of (R)-3-(Hydroxymethyl)hexanamide as a Key Chiral Building Block in Research

This compound has been identified as a valuable chiral building block in organic synthesis. Its specific stereochemistry and the presence of the reactive hydroxymethyl and amide functionalities make it a useful starting material for the synthesis of more complex chiral molecules. For example, it serves as a key intermediate in the enantioselective synthesis of Brivaracetam, an anticonvulsant drug. google.com

The utility of this compound stems from its ability to introduce a specific stereocenter and a functional handle for further molecular elaboration. Researchers can leverage the hydroxyl group for nucleophilic or electrophilic transformations and the amide group for various coupling reactions or as a directing group in subsequent synthetic steps.

Below is a table detailing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C7H15NO2 |

| Molecular Weight | 145.20 g/mol |

| Chirality | (R)-enantiomer |

| Key Functional Groups | Hydroxymethyl (-CH2OH), Amide (-CONH2) |

Historical Context of Asymmetric Approaches to Hydroxylated Amides

More recently, the focus has shifted towards catalytic asymmetric methods. These approaches utilize a small amount of a chiral catalyst to generate large quantities of the desired enantiomerically enriched product. Significant progress has been made in the development of catalytic asymmetric hydrogenations, aldol (B89426) reactions, and hydroxylations to produce chiral hydroxy amides with high levels of stereocontrol. researchgate.netacs.org For example, the asymmetric hydrogenation of β-keto amides using chiral catalysts has proven to be a highly effective method for accessing chiral β-hydroxy amides. researchgate.net The evolution of these synthetic strategies reflects the broader trend in organic synthesis towards more efficient, atom-economical, and environmentally friendly methods for constructing complex chiral molecules. nih.govresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

(3R)-3-(hydroxymethyl)hexanamide |

InChI |

InChI=1S/C7H15NO2/c1-2-3-6(5-9)4-7(8)10/h6,9H,2-5H2,1H3,(H2,8,10)/t6-/m1/s1 |

InChI Key |

GGNLZBDBURKLFH-ZCFIWIBFSA-N |

Isomeric SMILES |

CCC[C@H](CC(=O)N)CO |

Canonical SMILES |

CCCC(CC(=O)N)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 3 Hydroxymethyl Hexanamide

Chemoenzymatic Synthesis and Biocatalytic Routes

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific stereoisomers, offering a powerful and environmentally benign alternative to traditional chemical methods. semanticscholar.orgnih.gov Biocatalytic routes for the synthesis of chiral molecules like (R)-3-(Hydroxymethyl)hexanamide often involve enzymes such as lipases and reductases. semanticscholar.orgnih.gov

Enzyme Screening and Biocatalyst Engineering for Enantioselectivity

The initial and crucial step in developing a chemoenzymatic process is the screening of a diverse range of microorganisms or isolated enzymes to identify a suitable biocatalyst. researchgate.netresearchgate.net This process aims to find an enzyme that exhibits high activity and, most importantly, high enantioselectivity towards the desired (R)-enantiomer. For the synthesis of chiral alcohols, ketone reductases (KREDs) are often screened for their ability to reduce a corresponding keto-precursor with high stereoselectivity. nih.govresearchgate.net

Once a promising enzyme is identified, its natural properties may not be optimal for industrial-scale production. Biocatalyst engineering, through techniques like directed evolution and site-directed mutagenesis, can be employed to enhance enzyme stability, activity, and enantioselectivity. nih.gov For instance, the evolution of a computationally designed enzyme, BH32, for the Morita-Baylis-Hillman reaction led to a significant increase in enantiomeric excess for the (R)-configured product, from 20% to 93% e.e. nih.gov This demonstrates the power of protein engineering to tailor enzymes for specific synthetic transformations.

A high-throughput spectrophotometric assay was developed to facilitate the rapid evaluation of large libraries of enzyme variants during the evolution process. nih.gov This method involves modifying the product to generate a spectroscopic probe, allowing for the quick assessment of enzyme activity and selectivity. nih.gov

Optimization of Bioreaction Conditions and Substrate Specificity

To maximize the efficiency of the enzymatic reaction, optimization of various parameters is essential. These parameters include temperature, pH, solvent system, substrate concentration, and enzyme loading. For example, in the enzymatic resolution of 1‐hydroxymethyl tetrahydro‐β‐carboline derivatives, excellent enantioselectivity (E>200) was achieved using Candida antarctica lipase (B570770) B (CAL-B) in toluene (B28343) at 60 °C. nih.gov

The choice of solvent can significantly impact enzyme activity and enantioselectivity. In one study, replacing diisopropyl ether with toluene for the acylation of (±)‐7 resulted in a dramatic increase in enantioselectivity from E=36 to E>200. nih.gov The addition of ionic liquids to the reaction medium has also been shown to improve enzyme stability and activity. nih.gov

Substrate specificity is another critical factor. Enzymes often exhibit a narrow substrate scope, which can be both an advantage in terms of selectivity and a limitation. Understanding the substrate specificity of the chosen enzyme is crucial for designing an efficient biocatalytic process.

Enzymatic Resolution Strategies for Enantiomeric Purity

Enzymatic kinetic resolution is a widely used strategy for separating enantiomers from a racemic mixture. This method relies on the stereoselective transformation of one enantiomer by an enzyme, leaving the other enantiomer unreacted. For instance, the enantioselective O-acylation of the primary hydroxyl group of racemic tetrahydro‐β‐carbolines using Candida antarctica lipase B (CAL-B) and acetic anhydride (B1165640) yielded the unreacted (R)-alcohols and the acylated (S)-esters with high enantiomeric excess (ee ≥96%). nih.gov

The efficiency of an enzymatic resolution is often described by the enantiomeric ratio (E-value). A high E-value indicates high enantioselectivity. In the resolution of (±)‐7, an excellent E-value of over 200 was achieved. nih.gov The unreacted enantiomer can then be separated from the product, providing access to both enantiomerically enriched forms.

| Enzyme | Substrate | Reaction Type | Key Findings |

| Candida antarctica lipase B (CAL-B) | (±)‐7 | O-acylation | Excellent enantioselectivity (E>200) in toluene at 60 °C. nih.gov |

| Engineered BH32.14 | Prochiral substrate | Morita-Baylis-Hillman | Achieved 93% enantiomeric excess for the (R)-product. nih.gov |

| Pseudomonas fluorescens lipase | (±)-3-hydroxy-3-phenylpropanonitrile | Transesterification | Addition of ionic liquid [BMIM]Cl enhanced efficiency to 97.4% and ee to 79.5%. nih.gov |

Asymmetric Chemical Synthesis Approaches

Asymmetric chemical synthesis provides an alternative to enzymatic methods for producing enantiomerically pure compounds. These approaches utilize chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

Chiral Auxiliary-Mediated Stereoselective Formation

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Oxazolidinones, popularized by David A. Evans, are a well-known class of chiral auxiliaries that have been successfully applied to various stereoselective reactions, including alkylations and aldol (B89426) reactions. wikipedia.org The substituents on the oxazolidinone ring create a chiral environment that sterically directs the approach of reagents, leading to the formation of one stereoisomer in preference to the other. wikipedia.org

Another example is the use of pseudoephedrine and its analog, pseudoephenamine, as chiral auxiliaries. nih.govharvard.edu Amides derived from these auxiliaries can be deprotonated to form a chiral enolate, which then reacts with an electrophile in a highly diastereoselective manner. nih.gov The auxiliary can be subsequently cleaved to yield the desired enantiomerically enriched product. nih.gov

| Chiral Auxiliary | Reaction Type | Key Features |

| Oxazolidinones | Alkylation, Aldol Reactions | Steric hindrance directs the stereochemical outcome. wikipedia.org |

| Pseudoephedrine/Pseudoephenamine | Alkylation | Forms a chiral enolate that undergoes diastereoselective reactions. nih.govharvard.edu |

| 8-phenylmenthol | Asymmetric Synthesis | One of the early chiral auxiliaries introduced by E.J. Corey. wikipedia.org |

| tert-Butanesulfinamide | Asymmetric Synthesis of Amines | A versatile and widely used chiral reagent for preparing a variety of amines. yale.edu |

Organocatalytic Asymmetric Synthesis

Organocatalysis utilizes small organic molecules as catalysts for asymmetric transformations. rsc.orgnih.gov This field has emerged as a powerful tool in synthetic organic chemistry, offering a complementary approach to metal-based catalysis and biocatalysis. nih.gov Organocatalysts can activate substrates through various non-covalent interactions, such as hydrogen bonding, or through the formation of covalent intermediates, like iminium or enamine ions. nih.gov

For the synthesis of β-amino acid derivatives, which are structurally related to this compound, various organocatalytic strategies have been developed. rsc.org These include Brønsted acid catalysis, Brønsted base catalysis, Lewis acid catalysis, Lewis base catalysis, and phase-transfer catalysis. rsc.org For instance, the Morita-Baylis-Hillman (MBH) reaction, which forms a C-C bond and a new stereocenter, can be catalyzed by chiral nucleophiles like 1,4-diazabicyclo[2.2.2]octane (DABCO) in the presence of a chiral hydrogen bond donor. nih.gov

The development of novel organocatalytic cascade reactions allows for the construction of complex molecular architectures with high stereocontrol in a single operation. nih.govuva.es These reactions often involve a series of transformations, such as Michael additions, aldol reactions, or cyclizations, catalyzed by a single organocatalyst.

Transition Metal-Catalyzed Asymmetric Transformations2.2.4. Stereocontrolled Approaches from Chiral Precursors2.3. Multi-Step Linear and Convergent Synthetic Strategies2.4. Development of Scalable Synthesis Protocols for Research Quantities2.4.1. Process Optimization for Improved Yield and Purity2.4.2. Green Chemistry Principles in Synthesis Design

Without available scientific literature specifically addressing the synthesis of "this compound," any attempt to generate the requested article would result in speculation and would not meet the required standards of scientific accuracy and citation-based evidence.

Chemical Transformations and Derivatization Studies of R 3 Hydroxymethyl Hexanamide for Research

Selective Functional Group Manipulations

The presence of distinct functional groups in (R)-3-(Hydroxymethyl)hexanamide allows for selective chemical manipulations. Chemists can target the primary hydroxyl group, the amide moiety, or the alkyl chain to introduce new functionalities and create a diverse library of derivatives. solubilityofthings.compharmacy180.com

The primary hydroxyl group is a key site for various chemical transformations. nih.gov

Oxidation: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid. This transformation is fundamental in synthetic organic chemistry, as it allows for the introduction of new reactive sites.

Esterification: Reaction with carboxylic acids or their derivatives leads to the formation of esters. This is a common strategy to modify the lipophilicity and other physicochemical properties of the molecule.

Etherification: The hydroxyl group can be converted into an ether by reacting with alkyl halides or other electrophiles. This modification can influence the compound's solubility and metabolic stability.

Halogenation: The hydroxyl group can be replaced by a halogen, such as chlorine or bromine, through various halogenating agents. nih.gov This transformation provides a reactive handle for subsequent nucleophilic substitution reactions. For instance, the hydroxyl group can be converted to a chloromethyl group, which can then undergo further reactions. nih.gov

Protection: To prevent unwanted reactions at the hydroxyl group during transformations at other parts of the molecule, it can be temporarily protected with a suitable protecting group, such as a benzyl (B1604629) ether. nih.govorganic-chemistry.org This protecting group can be later removed to regenerate the hydroxyl group. nih.gov

A summary of common reactions at the primary hydroxyl group is presented in the table below.

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation | Oxidizing agents (e.g., PCC, DMP) | Aldehyde, Carboxylic Acid |

| Esterification | Carboxylic acid, Acyl chloride | Ester |

| Etherification | Alkyl halide, Base | Ether |

| Halogenation | Thionyl chloride, Phosphorus tribromide | Alkyl halide |

| Protection | Benzyl bromide, Base | Benzyl ether |

The amide group is another key functional group that can be modified to generate new analogues.

Hydrolysis: The amide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (R)-3-(hydroxymethyl)hexanoic acid. nih.gov

Reduction: The amide can be reduced to an amine, providing a different functional group for further derivatization.

N-Alkylation/N-Arylation: The nitrogen atom of the amide can be alkylated or arylated to introduce various substituents. This modification can significantly alter the biological activity of the resulting compound.

Cyclization: In some instances, the amide nitrogen can participate in intramolecular cyclization reactions, leading to the formation of heterocyclic structures like lactams. For example, (R)-N-((S)-1-amino-1-oxobutan-2-yl)-3-(hydroxymethyl)hexanamide can undergo a condensation reaction to form brivaracetam. acs.orggoogle.com

The following table summarizes key modifications of the amide moiety.

| Reaction Type | Reagent(s) | Product Functional Group |

| Hydrolysis | Acid or Base | Carboxylic Acid |

| Reduction | Reducing agents (e.g., LiAlH4) | Amine |

| N-Alkylation | Alkyl halide, Base | N-substituted amide |

| Cyclization | Base | Lactam |

While less common, the alkyl chain of this compound can also be modified. These transformations often require more complex synthetic strategies.

Introduction of Unsaturation: Double or triple bonds can be introduced into the alkyl chain through various elimination or coupling reactions, creating alkenyl or alkynyl derivatives.

Branching: Additional alkyl groups can be introduced at different positions along the chain to study the effect of steric bulk on the molecule's properties.

Functionalization: Other functional groups, such as halogens or hydroxyl groups, can be introduced at specific positions on the alkyl chain, although this often requires a multi-step synthesis starting from a different precursor.

Synthesis of Chemically Modified Analogues for Investigational Purposes

The chemical transformations described above are employed to synthesize a wide range of chemically modified analogues of this compound for various research applications. nih.govgoogle.com

Labeled analogues are invaluable tools in drug discovery and development for studying the absorption, distribution, metabolism, and excretion (ADME) of a compound, as well as for target identification and imaging studies.

Isotopic Labeling: Isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule. For example, ¹³C-labeled versions of related compounds have been synthesized for use in mass spectrometry-based quantitative applications. researchgate.net The synthesis of isotopically labeled this compound would likely involve using a labeled starting material in the synthetic route.

Fluorescent Labeling: A fluorescent tag can be attached to the molecule to enable its visualization in biological systems using fluorescence microscopy or other fluorescence-based techniques. This is often achieved by coupling a fluorescent dye to a reactive functional group on the molecule, such as the hydroxyl or a newly introduced amino group. nih.govjournalajacr.com The choice of fluorescent label depends on the specific application and desired photophysical properties.

This compound can serve as a chiral building block for the synthesis of more complex molecules with potential therapeutic applications. nih.gov

Peptide Conjugation: The amide or a derivative can be coupled to amino acids or peptides to create peptidomimetics or to target specific peptide receptors. bath.ac.uk

Synthesis of Heterocycles: The functional groups of this compound can be utilized in cyclization reactions to construct various heterocyclic ring systems, which are common motifs in many biologically active compounds.

Polymer Conjugation: The molecule can be attached to a polymer backbone to create materials with specific properties, such as for drug delivery systems or biocompatible coatings. nih.govtdx.cat For example, it could be incorporated into poly(ester amide)s, a class of biodegradable polymers with good thermal and mechanical properties. tdx.cat

The versatility of this compound as a starting material allows for its incorporation into diverse and complex molecular architectures, expanding its utility in chemical and biomedical research. acs.org

Advanced Analytical and Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidationresearchgate.netucl.ac.ukthieme-connect.de

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Advanced 2D NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)

To unravel the complex structural details of (R)-3-(Hydroxymethyl)hexanamide, a variety of two-dimensional (2D) NMR techniques are utilized. scribd.comslideshare.net These methods provide correlational data between different nuclei, offering a more complete picture of the molecular framework.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. researchgate.netyoutube.com For this compound, COSY would reveal the connectivity between protons on adjacent carbon atoms in the hexanamide (B146200) backbone and the hydroxymethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear experiment that correlates directly bonded ¹H and ¹³C atoms. researchgate.netyoutube.com This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between ¹H and ¹³C atoms, typically over two to four bonds. researchgate.netyoutube.com HMBC is crucial for identifying quaternary carbons and piecing together the complete carbon skeleton of this compound by showing correlations between protons and distant carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of their bonding connectivity. researchgate.netipb.pt This is particularly valuable for determining the stereochemistry and conformation of the molecule in solution.

| 2D NMR Technique | Information Provided | Application for this compound |

| COSY | ¹H-¹H bond correlations | Establishes the proton connectivity within the alkyl chain and hydroxymethyl group. |

| HSQC | Direct ¹H-¹³C bond correlations | Assigns each proton to its directly attached carbon atom. |

| HMBC | Long-range ¹H-¹³C bond correlations | Confirms the overall carbon framework and identifies quaternary carbons. |

| NOESY | ¹H-¹H spatial proximity | Provides insights into the 3D structure and stereochemical relationships. |

Chiral Derivatizing Agents and Chiral Solvating Agents for Enantiomeric Excess Determinationresearchgate.net

Determining the enantiomeric excess (e.e.) of a chiral compound is critical. NMR spectroscopy, in conjunction with chiral auxiliaries, offers a powerful method for this assessment.

Chiral Derivatizing Agents (CDAs): A chiral derivatizing agent reacts with the enantiomers of this compound to form a new pair of diastereomers. wikipedia.org Since diastereomers have different physical and spectroscopic properties, their signals in the NMR spectrum will be distinct, allowing for the quantification of each enantiomer in the original mixture. wikipedia.org A common example of a CDA is Mosher's acid. semmelweis.hu

Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the enantiomers in solution. semmelweis.hunih.govnih.gov This interaction induces a small difference in the chemical shifts of the corresponding protons or other nuclei in the enantiomers, enabling their differentiation and quantification by NMR. rsc.org

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Pathway Analysisresearchgate.netscribd.com

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. bioanalysis-zone.comresearchgate.net This precision allows for the determination of the elemental composition of this compound by distinguishing its exact mass from other compounds with the same nominal mass. bioanalysis-zone.commasonaco.org

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. unt.edumdpi.comresearchgate.net In a typical MS/MS experiment, the molecular ion of this compound is first isolated. This ion is then fragmented by collision with an inert gas, and the resulting fragment ions are analyzed. unt.edunih.gov The fragmentation pattern provides valuable information about the compound's structure, as the way the molecule breaks apart is characteristic of its bonding arrangement.

| Mass Spectrometry Technique | Information Provided | Application for this compound |

| HRMS | Exact molecular mass and elemental formula | Confirms the molecular formula as C₇H₁₅NO₂. |

| MS/MS | Fragmentation pattern and structural connectivity | Elucidates the structure by analyzing how the molecule breaks apart under energetic conditions. |

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessmentresearchgate.netscribd.comslideshare.net

Chiral chromatography is the gold standard for separating and quantifying enantiomers and diastereomers. gcms.czbgb-analytik.comwvu.edu This technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of this compound, leading to their separation. americanpharmaceuticalreview.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for determining the enantiomeric purity of compounds. google.comnih.govsigmaaldrich.comchromatographyonline.com By using a column with a chiral stationary phase, the (R)- and (S)-enantiomers of 3-(Hydroxymethyl)hexanamide can be separated and their relative amounts quantified. uma.esregistech.comnewdrugapprovals.org In some cases, derivatization to form diastereomers followed by separation on a standard achiral column can also be employed. thieme-connect.denih.govnih.gov

Chiral Gas Chromatography (GC): For volatile compounds, chiral GC is an effective separation technique. gcms.cz Similar to chiral HPLC, it employs a chiral stationary phase to resolve enantiomers. A patent describing the synthesis of a related compound mentions the use of GC-MS analysis, indicating its applicability in this chemical space. google.com

The choice between HPLC and GC depends on the volatility and thermal stability of the analyte and its derivatives.

| Chiral Chromatography Technique | Principle | Application for this compound |

| Chiral HPLC | Differential interaction with a chiral stationary phase in the liquid phase. | Separation and quantification of (R)- and (S)-enantiomers to determine enantiomeric purity. |

| Chiral GC | Differential interaction with a chiral stationary phase in the gas phase. | Separation of volatile enantiomers or diastereomers for purity assessment. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. libretexts.org These techniques are fundamental for confirming the presence of key functional groups and can offer insights into the molecule's conformational landscape.

For this compound, the primary functional groups are the primary amide (-CONH₂), the primary alcohol (-CH₂OH), and the alkane backbone. Each of these groups exhibits characteristic absorption and scattering bands in IR and Raman spectra, respectively.

Infrared (IR) Spectroscopy:

Key expected IR absorption bands would include:

N-H stretching of the primary amide, typically appearing as two bands in the region of 3400-3200 cm⁻¹.

O-H stretching of the primary alcohol, which would present as a broad band around 3600-3200 cm⁻¹, often overlapping with the N-H stretches.

C-H stretching of the aliphatic chain, observed as sharp peaks in the 3000-2850 cm⁻¹ region. libretexts.org

C=O stretching (Amide I band) of the primary amide, a strong and characteristic absorption typically found around 1680-1630 cm⁻¹.

N-H bending (Amide II band) of the primary amide, usually located in the 1650-1590 cm⁻¹ range.

C-O stretching of the primary alcohol, expected in the 1050-1000 cm⁻¹ region.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. A vibrational mode is Raman-active if it induces a change in the polarizability of the molecule. Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

For this compound, a Raman spectrum would be expected to clearly show:

C-H stretching and bending modes of the alkyl chain.

C-C backbone vibrations , which are often strong in Raman spectra.

The C=O stretching of the amide group, although typically weaker than in the IR spectrum.

Conformational analysis can be aided by vibrational spectroscopy, as different conformers of a molecule can give rise to distinct spectral features. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign vibrational modes and to predict the spectra of different possible conformers, thereby aiding in the determination of the most stable conformation in a given state.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Assignment |

| O-H Stretch | 3600-3200 (broad) | Weak | Alcohol |

| N-H Stretch | 3400-3200 (two bands) | Weak | Primary Amide |

| C-H Stretch | 3000-2850 (sharp) | 3000-2850 (strong) | Alkyl Chain |

| C=O Stretch (Amide I) | 1680-1630 (strong) | 1680-1630 (moderate) | Primary Amide |

| N-H Bend (Amide II) | 1650-1590 (moderate) | Weak | Primary Amide |

| C-O Stretch | 1050-1000 (moderate) | Weak | Primary Alcohol |

This table presents representative data based on established functional group frequencies and is not based on experimental measurements of this compound.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most powerful technique for determining the three-dimensional structure of a crystalline solid at the atomic level. For a chiral molecule like this compound, single-crystal X-ray diffraction is the definitive method for establishing its absolute configuration.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which the arrangement of atoms in the crystal lattice can be deduced.

For this compound, a successful X-ray crystallographic analysis would provide:

Unambiguous determination of the (R)-configuration at the chiral center (C3). This is achieved through the analysis of anomalous dispersion effects, typically reported as the Flack parameter.

Precise bond lengths, bond angles, and torsion angles for the entire molecule.

Detailed information about the crystal packing , including intermolecular interactions such as hydrogen bonding involving the amide and hydroxyl groups. These interactions are crucial for understanding the solid-state properties of the compound.

While a specific crystal structure for this compound is not publicly available, the following table provides an example of the kind of crystallographic data that would be obtained from such an analysis.

| Parameter | Representative Value |

| Chemical Formula | C₇H₁₅NO₂ |

| Formula Weight | 145.20 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.50 |

| b (Å) | 9.80 |

| c (Å) | 15.20 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 821.8 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.173 |

| Flack Parameter | 0.0 (1) |

This table is a hypothetical representation of crystallographic data and does not reflect experimental results for this compound.

Role in Biochemical and Mechanistic Research Non Clinical Focus

Investigation as a Chiral Intermediate in Biosynthetic Pathways (Hypothetical or Model Studies)

(R)-3-(Hydroxymethyl)hexanamide and its direct precursors, such as (R)-3-(hydroxymethyl)hexanoic acid and (R)-3-(hydroxymethyl)hexanenitrile, serve as crucial chiral building blocks in the multi-step chemical synthesis of more complex molecules. These syntheses can be viewed as model studies for constructing specific stereocenters, a fundamental process in many biosynthetic pathways. A prominent example is the synthesis of the antiepileptic agent Brivaracetam, where the (R)-configuration at the C4 position of the pyrrolidone ring originates from a chiral C6 precursor.

In these laboratory-based models of biosynthesis, the goal is to construct a target molecule with high chemical and chiral purity. Various strategies have been developed to synthesize these key chiral intermediates. One approach involves the stereoselective separation of a racemic mixture of 3-(hydroxymethyl)hexanoic acid using a chiral resolving agent. nih.gov Following resolution, the enantiomerically pure (R)-3-(hydroxymethyl)hexanoic acid is cyclized to form the corresponding (R)-4-propyldihydrofuran-2(3H)-one, a key lactone intermediate. nih.gov

Alternatively, the chirality is installed earlier in the synthesis. For instance, (R)-3-(hydroxymethyl)hexanenitrile can be produced through methods like the cleavage of a chiral auxiliary or the stereoselective opening of an epoxide. nih.gov This nitrile is then either hydrolyzed to the carboxylic acid and cyclized or used in further steps. nih.gov In a more advanced stage of the synthesis, the lactone ring of (R)-4-propyldihydrofuran-2(3H)-one is opened by an amine, such as (S)-2-aminobutanamide, to directly form an amide derivative like (3R)-N-[(1S)-1-carbamoylpropyl]-3-(hydroxymethyl)hexanamide. newdrugapprovals.orgquickcompany.in This intermediate contains the core structure of this compound integrated into a larger molecule, which then undergoes further transformation, typically chlorination of the hydroxyl group followed by intramolecular cyclization, to yield the final product. newdrugapprovals.orgacs.org

These synthetic routes, while not biological, model the principles of stereocontrol and sequential bond formation that are hallmarks of natural product biosynthesis.

| Starting Material (or Racemate) | Key Chiral Intermediate | Process/Reaction | Final Product Example | Reference |

|---|---|---|---|---|

| Racemic 3-(Hydroxymethyl)hexanoic acid | (R)-3-(Hydroxymethyl)hexanoic acid | Stereoselective resolution using (1R,2S)-2-amino-1,2-diphenylethanol | (R)-4-propyldihydrofuran-2(3H)-one | nih.gov |

| (S)-4-benzyl-3-pentanoyl oxazolidin-2-one | (R)-3-(hydroxymethyl)hexanenitrile | Alkylation followed by chiral auxiliary cleavage and reduction | Brivaracetam | nih.gov |

| (R)-4-propyldihydrofuran-2(3H)-one | (3R)-N-[(1S)-1-carbamoylpropyl]-3-(hydroxymethyl)hexanamide | Ring-opening amidation with (S)-2-aminobutanamide | Brivaracetam | newdrugapprovals.orgquickcompany.in |

Studies on its Molecular Recognition and Binding Interactions with Model Systems (e.g., Enzymes in in vitro assays)

While specific experimental studies detailing the molecular recognition of this compound with enzymes are not extensively documented in publicly available literature, its structure allows for hypothetical modeling of such interactions. The principles of molecular recognition are governed by non-covalent forces, and the functional groups of this compound—a chiral center, a hydroxyl group (hydrogen bond donor and acceptor), and an amide group (hydrogen bond donor and acceptor)—provide multiple points for potential interaction within an enzyme's binding site. uni-halle.de

In a hypothetical model system, such as the active site of a lipase (B570770) or an amidase, this compound could be docked to predict its binding mode. Enzymes that act on amides, such as certain hydrolases, often possess a catalytic triad (B1167595) of amino acids (e.g., serine, histidine, and aspartate). biorxiv.org Molecular docking simulations could explore how the amide group of the compound orients itself to interact with the catalytic serine residue. The hydroxyl group could form crucial hydrogen bonds with residues in the binding pocket, contributing to both binding affinity and stereoselectivity. The propyl chain would likely occupy a hydrophobic pocket within the enzyme, further stabilizing the enzyme-substrate complex.

These computational studies, or in silico assays, are the first step in rational drug design and catalyst development. biorxiv.orgunimi.it They can provide valuable hypotheses about which enzymes might interact with the compound and the specific interactions that confer binding specificity. For instance, the chirality of the hydroxymethyl group would be critical in determining the precise fit into an asymmetric binding pocket, with the (R)-enantiomer potentially forming more favorable interactions than its (S)-counterpart, or vice-versa, depending on the enzyme's topology.

| Functional Group of Compound | Potential Interacting Enzyme Residue (Example) | Type of Interaction | Potential Role in Recognition |

|---|---|---|---|

| Amide (C=O) | Serine (in catalytic triad), Glycine/Alanine (in oxyanion hole) | Hydrogen Bond | Positioning for catalysis, stabilization of transition state |

| Amide (N-H) | Aspartate/Glutamate | Hydrogen Bond | Substrate orientation and binding |

| Hydroxyl (-OH) | Histidine, Aspartate | Hydrogen Bond | Enhancing binding affinity and stereoselectivity |

| Propyl Chain (-CH2CH2CH3) | Leucine, Isoleucine, Valine | Hydrophobic (van der Waals) Interactions | Binding specificity and affinity |

Enzymatic Hydrolysis or Amidation Studies for New Catalytic Discoveries

The use of enzymes for the synthesis and modification of chiral molecules is a cornerstone of green chemistry and biocatalysis. While direct enzymatic hydrolysis or amidation studies focused specifically on producing this compound are not widely reported, research on structurally related compounds provides a clear model for how such new catalytic discoveries could be pursued.

A key challenge in chemical synthesis is the creation of specific stereoisomers. Biocatalysis, using enzymes like lipases, esterases, and amidases, offers a powerful solution through processes like kinetic resolution. nih.gov For example, a highly relevant study demonstrated the chemoenzymatic synthesis of an advanced intermediate for Brivaracetam. researchgate.net In this work, a Pseudomonas fluorescens lipase was used to catalyze the stereoselective transesterification of a racemic alcohol, a precursor to the chiral lactone needed for the synthesis. This enzymatic step effectively separated the enantiomers, providing the (R)-alcohol with high optical purity, which was then converted to the target molecule. researchgate.net

This lipase-catalyzed resolution serves as a direct model for how one might produce chiral this compound or its acid precursor. A hypothetical enzymatic process could involve:

Enzymatic Resolution of an Ester: A racemic ester of 3-(hydroxymethyl)hexanoic acid could be subjected to hydrolysis by a stereoselective lipase. The enzyme would preferentially hydrolyze one enantiomer (e.g., the R-ester) to the corresponding acid, (R)-3-(hydroxymethyl)hexanoic acid, leaving the other enantiomer (S-ester) largely unreacted. Subsequent amidation of the purified acid would yield this compound.

Direct Enzymatic Amidation: A racemic 3-(hydroxymethyl)hexanoic acid could be reacted with an amine source in the presence of a lipase or an amidase that selectively converts only the (R)-acid to the corresponding amide, this compound.

These approaches are actively researched for various chiral acids and amides, and applying them to the synthesis of this compound represents a viable route for discovering new, efficient catalytic processes. google.com

| Substrate | Enzyme | Reaction Type | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| (±)-2-benzylpentan-1-ol | Lipase from Pseudomonas fluorescens | Kinetic Resolution (Irreversible Transesterification) | (R)-2-benzylpentyl acetate | Successful preparation of an optically pure alcohol intermediate which is converted to the (R)-lactone. | researchgate.net |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the electronic structure and predicting the reactivity of a molecule. mdpi.comunipd.it These methods solve approximations of the Schrödinger equation to yield information about electron distribution and orbital energies.

For (R)-3-(Hydroxymethyl)hexanamide, such calculations can map the electron density, identify sites susceptible to nucleophilic or electrophilic attack, and quantify global reactivity descriptors. github.ioencyclopedia.pub Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular reactivity; a smaller gap generally implies higher reactivity. researchgate.net Other calculated descriptors like ionization potential, electron affinity, electronegativity, and global hardness provide a comprehensive picture of the molecule's electronic behavior. researchgate.net The electrostatic potential (ESP) surface can also be generated, visually indicating the electron-rich (negative potential, typically around the oxygen and nitrogen atoms) and electron-poor (positive potential) regions of the molecule.

Table 1: Hypothetical Quantum Chemical Parameters for this compound (Note: This data is illustrative and represents typical outputs of quantum chemical calculations.)

| Parameter | Calculated Value | Description |

|---|---|---|

| EHOMO (eV) | -6.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO (eV) | 1.15 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) (eV) | 8.00 | Indicates chemical reactivity and stability. researchgate.net |

| Ionization Potential (I) (eV) | 6.85 | The energy required to remove an electron. |

| Electron Affinity (A) (eV) | -1.15 | The energy released when an electron is added. |

| Electronegativity (χ) (eV) | 2.85 | A measure of the ability of an atom to attract bonding electrons. |

| Global Hardness (η) (eV) | 4.00 | Measures resistance to change in electron distribution. researchgate.net |

| Dipole Moment (Debye) | 3.45 | A measure of the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. nih.govosti.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscape of flexible molecules like this compound and their non-covalent interactions with their environment. nih.govdiva-portal.org

Given its rotatable bonds, this compound can adopt numerous conformations. MD simulations can explore these conformational states, identifying low-energy, stable structures and the transitions between them. mdpi.com This is crucial for understanding how the molecule's shape influences its properties and biological interactions. Furthermore, by simulating the molecule in a solvent like water, MD can provide detailed information on intermolecular interactions, such as the formation and dynamics of hydrogen bonds between the amide and hydroxyl groups of the solute and the surrounding water molecules. mdpi.comrug.nl This analysis helps to explain solubility and the behavior of the molecule in aqueous environments. diva-portal.org

In Silico Modeling of Reaction Pathways and Transition States in its Synthesis or Transformations

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, including the identification of transient intermediates and high-energy transition states that are difficult to observe experimentally. mit.edu For this compound, in silico modeling can be applied to investigate its synthesis or potential metabolic transformations.

For instance, a key step in a potential synthesis could be the reduction of a corresponding ketone or the amidation of a carboxylic acid. Quantum chemical methods can be used to model the reaction coordinate for these transformations, calculating the energy profile along the pathway. nih.gov This would reveal the activation energy barriers for each step, allowing for a comparison of different synthetic routes. whiterose.ac.uk Machine learning models are also emerging as a powerful tool to predict transition state structures much more rapidly than traditional quantum techniques. mit.edu Such studies can provide critical insights for optimizing reaction conditions or designing more efficient catalysts for the synthesis of this specific enantiomer. acs.org

Prediction of Spectroscopic Properties to Aid Experimental Characterization

Computational methods are increasingly used to predict spectroscopic data, which serves as a powerful complement to experimental characterization for structure elucidation and verification. wisc.edu

For this compound, DFT calculations can predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov

IR Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. arxiv.org The predicted frequencies for key functional groups, such as the O-H stretch of the alcohol, the N-H stretches of the amide, and the C=O stretch of the amide, can be compared with an experimental spectrum to confirm the molecule's identity. wisc.edu

NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C nuclei can be calculated with considerable accuracy using methods like GIAO (Gauge-Including Atomic Orbital). nih.govd-nb.infonih.gov These predicted shifts, when compared to experimental data, are invaluable for assigning signals and confirming the detailed connectivity and chemical environment of each atom within the molecule. Recent advances in machine learning have also enabled the rapid and accurate prediction of NMR spectra. d-nb.infonih.gov

Table 2: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound (Note: This data is for illustrative purposes. Experimental values are hypothetical.)

| Carbon Atom | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C=O (Amide) | 178.5 | 177.9 | +0.6 |

| CH2-OH | 65.2 | 64.8 | +0.4 |

| CH (Chiral Center) | 45.1 | 44.9 | +0.2 |

| CH2 (alpha to C=O) | 38.7 | 38.4 | +0.3 |

| CH2 (propyl) | 30.1 | 29.9 | +0.2 |

| CH2 (propyl) | 20.5 | 20.3 | +0.2 |

| CH3 | 14.2 | 14.1 | +0.1 |

Chiral Recognition Mechanisms via Computational Approaches

Understanding the mechanism of chiral recognition is crucial in pharmacology and separation science. semanticscholar.org Computational modeling provides a molecular-level view of the interactions that allow a chiral selector (like an enzyme, a receptor, or a chiral stationary phase in chromatography) to differentiate between enantiomers. researchgate.netresearchgate.net

For this compound, computational studies could model its interaction with a known chiral selector. This typically involves molecular docking to predict the most likely binding pose, followed by MD simulations to assess the stability of the resulting diastereomeric complex and analyze the interactions. nih.gov The key to enantiomeric discrimination lies in the differences in interaction energies and geometries between the two enantiomers and the selector. researchgate.net These studies can quantify the contributions of various non-covalent forces, such as hydrogen bonds (e.g., involving the amide and hydroxyl groups), van der Waals forces, and electrostatic interactions, in stabilizing one diastereomeric complex over the other. nih.govmdpi.com This information is fundamental for designing new chiral separation methods or for understanding the stereoselective binding of the molecule to a biological target.

Future Research Directions and Emerging Applications in Chemical Science

Exploration as a Scaffold for Novel Chiral Ligands and Catalysts

The development of effective chiral ligands is fundamental to asymmetric catalysis, a field dedicated to synthesizing enantiomerically pure compounds. clockss.org The molecular architecture of (R)-3-(Hydroxymethyl)hexanamide, featuring a defined stereocenter and versatile functional groups (-OH and -CONH₂), makes it a promising candidate for a chiral scaffold.

Chiral ligands are crucial components of catalysts used in asymmetric reactions, where they create a chiral environment around a metal center, guiding the stereochemical outcome of the reaction. acs.orgmdpi.com Many highly successful ligands are based on β-amino alcohol or 1,2-diamine frameworks. clockss.orgmdpi.comnih.gov this compound can be envisioned as a precursor to such structures. For instance, reduction of its amide group would yield a chiral 1,3-amino alcohol, a motif known for its effectiveness in various catalytic transformations.

Further chemical modifications could expand its utility. The hydroxyl group can be derivatized to create phosphine (B1218219), phosphite, or N-heterocyclic carbene (NHC) moieties, which are common coordinating groups in transition-metal catalysts. acs.orgmdpi.com By systematically modifying the alkyl chain and the functional groups, a library of new ligands could be developed from this single chiral precursor, each potentially offering unique selectivity and reactivity in asymmetric synthesis. The fixed (R)-configuration provides a reliable stereochemical foundation for building these new catalytic systems.

Table 1: Potential Ligand Classes Derived from this compound

| Ligand Class | Potential Synthetic Transformation | Target Asymmetric Reactions |

| Chiral Amino Alcohols | Reduction of the amide functionality | Asymmetric addition of organozinc reagents to aldehydes, transfer hydrogenation. |

| Chiral Diamines | Conversion of the hydroxyl group to an amine | Asymmetric hydrogenation of ketones and imines. acs.org |

| Phosphine Ligands (e.g., P,N-ligands) | Functionalization of both hydroxyl and amide/amino groups with diphenylphosphine (B32561) moieties | Palladium-catalyzed asymmetric allylic alkylation, asymmetric hydrogenation. mdpi.com |

| Oxazoline-based Ligands | Cyclization involving the hydroxyl and amide groups to form a chiral oxazoline (B21484) ring | Copper-catalyzed cycloadditions, asymmetric Friedel-Crafts reactions. |

Development of Automated Synthesis Strategies for Libraries of Analogues

The generation of small-molecule libraries is a cornerstone of modern drug discovery and materials science, enabling the high-throughput screening of thousands of compounds to identify leads with desired properties. researchgate.netnih.gov Automated synthesis platforms, which integrate robotics, microfluidics, and computational control, have become indispensable tools for rapidly producing these libraries. nih.govnih.govglycoforum.gr.jp

Developing automated synthesis strategies for analogues of this compound would unlock the potential to systematically explore the chemical space around its core structure. Using techniques like solid-phase or solution-phase parallel synthesis, a diverse library could be constructed. glycoforum.gr.jpmdpi.com For example:

Diversity at the Amide: Starting from the precursor (R)-3-(hydroxymethyl)hexanoic acid, a variety of amines could be coupled to the carboxylic acid to generate a library of different amides. rsc.org

Diversity at the Alkyl Chain: The synthesis could be adapted to start with different alkyl chains, varying the length and branching to probe steric and electronic effects.

Diversity at the Hydroxyl Group: The primary alcohol could be converted into a range of ethers, esters, or other functional groups across a multi-well plate format.

These automated workflows, often performed in 96- or 384-well plates, allow for a large number of distinct chemical reactions to be run in parallel. umd.edunih.gov The resulting libraries of this compound analogues could then be subjected to high-throughput screening to identify novel catalysts, materials, or biologically active agents. nih.govnih.gov

Innovative Applications in Materials Science as a Chiral Component (Excluding biological materials)

The incorporation of chiral molecules into materials can induce unique macroscopic properties that are absent in their achiral counterparts. Chirality can influence the self-assembly of molecules, leading to the formation of helical superstructures that interact with polarized light, making them valuable for applications in optics and photonics.

While specific applications of this compound in materials science are not yet established, its chiral nature presents several innovative possibilities. As a chiral monomer, it could be polymerized to create novel chiral polymers. The presence of the hydroxymethyl and amide groups offers sites for polymerization and potential for intermolecular hydrogen bonding, which could influence the polymer's secondary structure and material properties.

Another emerging area is the use of chiral molecules as dopants in liquid crystal phases. A small amount of a chiral dopant can induce a helical twist in a nematic liquid crystal phase, transforming it into a cholesteric phase with selective light reflection properties. The specific structure of this compound could be tuned to control the pitch of this helical structure, and thus the color of the reflected light.

Table 2: Potential Applications of this compound in Materials Science

| Application Area | Potential Role of the Compound | Resulting Material Property |

| Chiral Polymers | As a monomer in polymerization reactions. | Polymers with helical conformations, chiroptical activity, asymmetric recognition capabilities. |

| Liquid Crystals | As a chiral dopant. | Induction of helical twisting power in nematic phases, creating materials for optical filters or sensors. |

| Asymmetric Surfaces | As a building block for self-assembled monolayers (SAMs) on surfaces. | Surfaces capable of enantioselective adsorption or catalysis. |

| Chiral Metal-Organic Frameworks (MOFs) | As a chiral organic linker after suitable functionalization. | Porous materials for enantioselective separations or asymmetric catalysis. |

Interdisciplinary Research with Bioengineering for Bioproduction Enhancement

The synthesis of enantiomerically pure compounds like this compound is often complex and costly using traditional chemical methods. Bioengineering and biocatalysis offer powerful, green alternatives by harnessing the high stereoselectivity of enzymes. nih.gov Interdisciplinary research combining chemistry and bioengineering is a key frontier for enhancing the production of such chiral molecules.

Enzymes such as amine dehydrogenases (AmDHs), transaminases (ATAs), and ligases are particularly relevant. nih.govnih.govacs.org These enzymes can catalyze the formation of chiral amines and amides with exceptional enantioselectivity under mild, aqueous conditions. nih.govfrontiersin.org Research in this area focuses on two main strategies:

Protein Engineering: The substrate scope and catalytic efficiency of naturally occurring enzymes are often limited. nih.govfrontiersin.org Using techniques like directed evolution and structure-guided mutagenesis, scientists can engineer enzymes to accept specific substrates, such as the precursors to this compound, and to improve their activity and stability. nih.govfrontiersin.org

Metabolic Engineering: This approach involves genetically modifying microorganisms, such as E. coli, to create whole-cell biocatalysts. acs.org By introducing and optimizing metabolic pathways, these cells can be engineered to produce the target molecule from simple, inexpensive starting materials like glucose. nih.govacs.org This can create self-sufficient fermentation processes for sustainable chemical production. nih.gov

For this compound, a bioengineered pathway could start from a simple keto acid, with engineered AmDHs or ATAs installing the chiral amine center, followed by further enzymatic modifications to yield the final product.

Table 3: Bioengineering Strategies for Chiral Amide Production

| Bioengineering Strategy | Description | Relevance to this compound |

| Enzyme Engineering (e.g., AmDH, ATA) | Modifying enzyme active sites to enhance activity, stability, and substrate specificity through mutagenesis. nih.govnih.govfrontiersin.org | Creating a bespoke enzyme for the stereoselective synthesis of a key chiral precursor. |

| Whole-Cell Biocatalysis | Using engineered microorganisms (E. coli, yeast) to perform multi-step syntheses in a single pot. acs.org | Developing a fermentation process to produce the compound or its precursors from simple carbon sources. |

| Enzymatic Cascades | Combining multiple enzymes in a one-pot reaction to perform sequential transformations, avoiding isolation of intermediates. acs.org | A multi-enzyme system could convert a simple achiral starting material into the final chiral product. |

| Adaptive Laboratory Evolution | Evolving microorganisms under selective pressure to increase their tolerance to toxic substrates or products. acs.org | Improving the robustness of a whole-cell biocatalyst to increase final product titers. |

New Frontiers in Stereoselective Synthesis Methodologies

The demand for enantiomerically pure compounds continues to drive innovation in asymmetric synthesis. academie-sciences.fr While methods for producing this compound and related structures exist, often as part of the synthesis of Brivaracetam, research into new frontiers aims for greater efficiency, broader applicability, and improved sustainability. nih.govgoogle.com

Key emerging methodologies that could be applied to the synthesis of this compound and its analogues include:

Asymmetric Hydrogenation: Transition-metal catalysts bearing chiral ligands are highly effective for the asymmetric hydrogenation of prochiral olefins, ketones, and imines. acs.org New generations of iridium, rhodium, and ruthenium catalysts with novel phosphine and diamine ligands are constantly being developed to achieve higher enantioselectivity under milder conditions. acs.org

C-H Functionalization: Directly converting a C-H bond into a C-C or C-heteroatom bond in a stereoselective manner is a major goal of modern organic synthesis. This approach could potentially shorten synthetic routes to complex molecules by bypassing the need for pre-functionalized starting materials.

Organocatalysis: The use of small, chiral organic molecules as catalysts has become a powerful alternative to metal-based systems. Chiral acids, bases, and phase-transfer catalysts can promote a wide range of stereoselective transformations, often with high enantioselectivity and operational simplicity.

Racemization-Free Coupling: The synthesis of the amide bond from a chiral carboxylic acid and an amine is a critical step. A significant challenge is the potential for racemization of the chiral center adjacent to the activated carboxyl group. The development of new, racemization-free coupling reagents is a key area of research to ensure the stereochemical integrity of products like this compound. rsc.org

The application of these advanced methodologies could lead to more efficient, scalable, and environmentally friendly syntheses of this compound and a wide array of its structurally diverse analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.